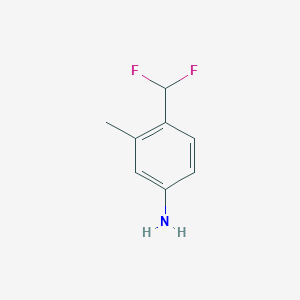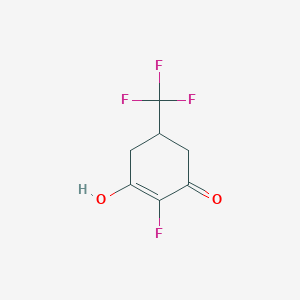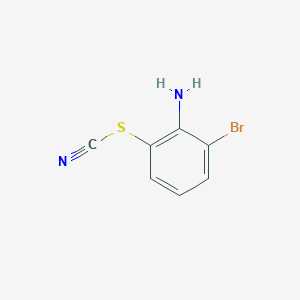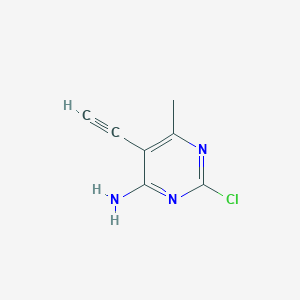
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are essential components of nucleic acids, and their derivatives are widely studied for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethynyl derivatives under specific conditions. One common method includes the use of microwave-assisted reactions, which significantly reduce reaction times and improve yields compared to conventional heating methods . The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and rapid synthesis. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve overall yield and purity. The choice of reagents and solvents is crucial to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under acidic or basic conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alkenes or alkanes.
Scientific Research Applications
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine.
2-Chloro-5-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
2,4-Dichloro-5-methylpyrimidine: Used in similar synthetic applications but with different reactivity due to the presence of two chlorine atoms.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-5-ethynyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-4(2)10-7(8)11-6(5)9/h1H,2H3,(H2,9,10,11) |
InChI Key |
QIHHRGLEFUQWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
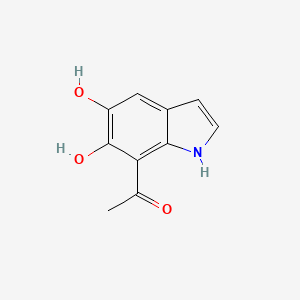
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
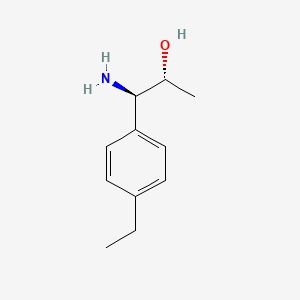
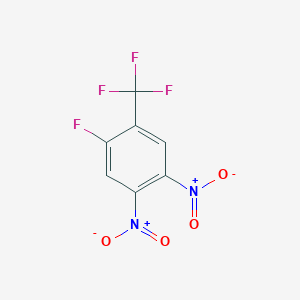
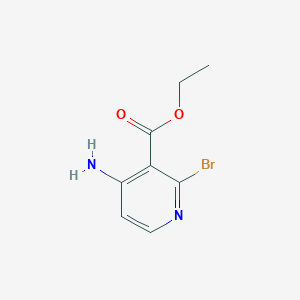
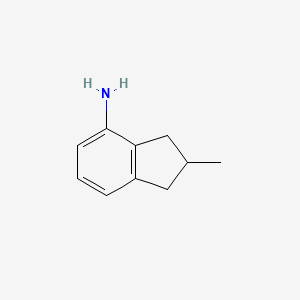
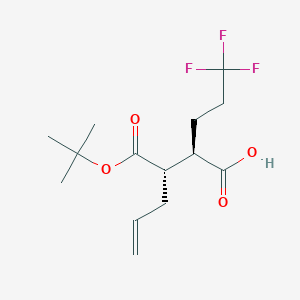
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
